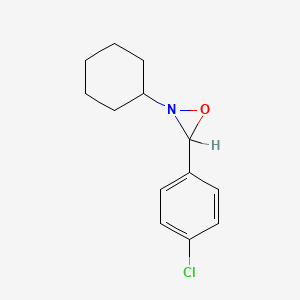
12-Deoxyphorbol-13-octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Deoxyphorbol-13-octadecanoate: is a diterpenoid compound derived from the Euphorbia genus. It is known for its biological activity, particularly in the regulation of protein kinase C (PKC) pathways. This compound has been studied for its potential therapeutic applications, including its role in promoting neurogenesis and its anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-octadecanoate typically involves the extraction of phorbol esters from plants of the Euphorbia genus. The compound can be isolated through bioassay-guided fractionation of ethanol extracts from these plants . The specific reaction conditions for the synthesis of this compound include the use of various solvents and chromatographic techniques to purify the compound .
Industrial Production Methods: The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) may be employed to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Deoxyphorbol-13-octadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12-Deoxyphorbol-13-octadecanoate is used as a model compound to study the behavior of diterpenoids and their interactions with various reagents and conditions .
Biology: In biological research, this compound has been shown to promote the proliferation of neural progenitor cells, making it a potential candidate for therapies aimed at neurogenesis and neural regeneration .
Medicine: In medicine, this compound has demonstrated anti-cancer properties, particularly in inducing growth arrest and apoptosis in certain cancer cell lines. Its ability to activate PKC pathways is a key factor in its therapeutic potential .
Wirkmechanismus
The mechanism of action of 12-Deoxyphorbol-13-octadecanoate involves the activation of protein kinase C (PKC) pathways. The compound binds to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation. This activation triggers a cascade of intracellular signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 12-Deoxyphorbol-13-acetate
- 12-Deoxyphorbol-13-phenylacetate
- 12-Deoxyphorbol-13-hexadecanoate
Comparison: 12-Deoxyphorbol-13-octadecanoate is unique in its specific acyl chain length and substitution pattern, which influence its biological activity and potency. Compared to other similar compounds, it has shown distinct effects on PKC activation and cellular responses .
Eigenschaften
CAS-Nummer |
92118-03-1 |
|---|---|
Molekularformel |
C38H62O6 |
Molekulargewicht |
614.9 g/mol |
IUPAC-Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] octadecanoate |
InChI |
InChI=1S/C38H62O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(40)44-37-24-28(3)38(43)30(33(37)35(37,4)5)23-29(26-39)25-36(42)31(38)22-27(2)34(36)41/h22-23,28,30-31,33,39,42-43H,6-21,24-26H2,1-5H3/t28-,30+,31-,33-,36-,37+,38-/m1/s1 |
InChI-Schlüssel |
STYOAVDSIDCIND-YOCJDTRFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



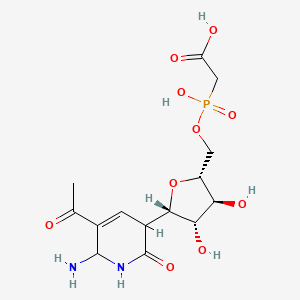

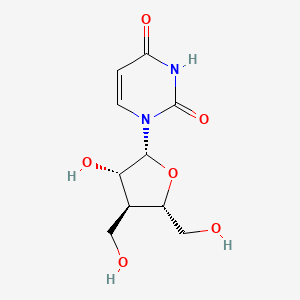
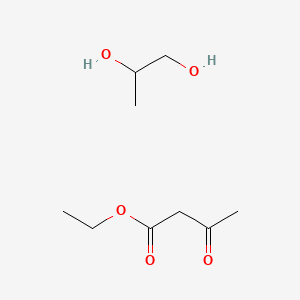
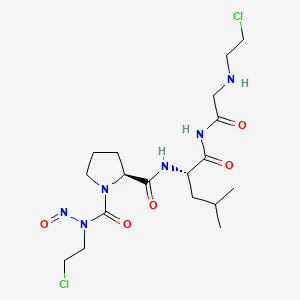
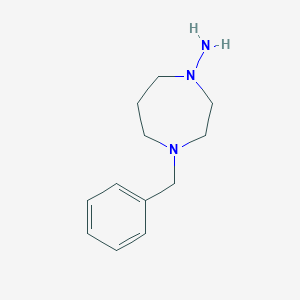
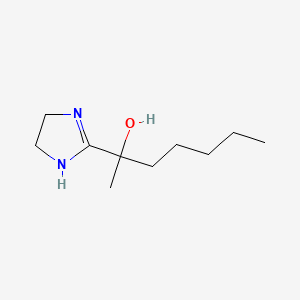

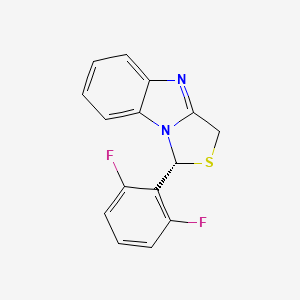
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
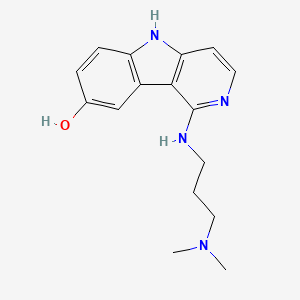
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
